molecular formula C20H31NO5 B612844 Z-Thr(tBu)-OtBu CAS No. 14437-51-5

Z-Thr(tBu)-OtBu

Cat. No.: B612844
CAS No.: 14437-51-5
M. Wt: 365.6
InChI Key: ZEMPPUAPDWWJPV-ZBFHGGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Thr(tBu)-OtBu: , also known as N-Z-O-tert-butyl-L-threonine tert-butyl ester, is a derivative of the amino acid threonine. This compound features a protective “Z” group (benzyloxycarbonyl) and a tert-butyl (tBu) functional group. It is widely used in organic synthesis and pharmaceutical research for the development of peptide-based drugs and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Initial Reaction: The synthesis begins with the reaction of threonine with methanol and thionyl chloride to form threonine methyl ester hydrochloride (Thr·OMe·HCl).

    Protection of Hydroxyl Group: The Thr·OMe·HCl is then reacted with dichloromethane and isobutylene in the presence of sulfuric acid to yield threonine tert-butyl methyl ester (Thr·(tBu)·OMe).

    Deprotection and Esterification: The Thr·(tBu)·OMe is saponified using a base to form threonine tert-butyl ester (Thr·(tBu)).

Industrial Production Methods: The industrial production of Z-Thr(tBu)-OtBu follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: Z-Thr(tBu)-OtBu exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of threonine, preventing unwanted side reactions during peptide assembly. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. These protective groups are removed under specific conditions, enabling the incorporation of threonine into peptides and proteins .

Comparison with Similar Compounds

Uniqueness:

    This compound: is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO5/c1-14(25-19(2,3)4)16(17(22)26-20(5,6)7)21-18(23)24-13-15-11-9-8-10-12-15/h8-12,14,16H,13H2,1-7H3,(H,21,23)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMPPUAPDWWJPV-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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